3,5-dimethyl-2-phenyl-1H-pyrrole chemical structure
3,5-dimethyl-2-phenyl-1H-pyrrole chemical structure
Structural Characterization, Synthetic Methodologies, and Functional Applications
Executive Summary
3,5-Dimethyl-2-phenyl-1H-pyrrole (CAS: 3274-53-1) is a trisubstituted pyrrole derivative characterized by a phenyl ring at the C2 position and methyl groups at C3 and C5. This specific substitution pattern imparts unique electronic properties, balancing the conjugation of the phenyl ring with the steric bulk of the adjacent methyl group. It serves as a critical intermediate in the synthesis of bioactive molecules, including COX-2 inhibitors, and as a precursor for functional materials such as BODIPY dyes.
This guide provides a definitive technical analysis of the molecule, detailing its spectroscopic signature, validated synthetic protocols, and mechanistic pathways.
Structural Characterization & Physicochemical Properties[1][2][3][4][5]
The molecule features a nitrogen-containing five-membered aromatic ring.[1][2][3][4] The C2-phenyl group extends the
Key Identifiers and Properties[1][7][9]
| Property | Data |
| IUPAC Name | 3,5-dimethyl-2-phenyl-1H-pyrrole |
| CAS Number | 3274-53-1 |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| SMILES | CC1=CC(C)=C(C2=CC=CC=C2)N1 |
| Physical State | Colorless Oil (High Purity) / Off-white Solid (upon aging/oxidation) |
| Solubility | Soluble in CDCl₃, DMSO, MeOH; Insoluble in water |
Spectroscopic Signature (NMR Analysis)
The following NMR data is derived from high-purity samples synthesized via Ruthenium-catalyzed coupling.
¹H NMR (400 MHz, CDCl₃):
- 7.81 (s, br, 1H): The N-H proton, broadened due to quadrupole moment of nitrogen and exchange.
- 7.40–7.37 (m, 4H) & 7.23–7.19 (m, 1H): Phenyl ring protons.[5][6] The multiplet pattern indicates free rotation of the phenyl ring despite the C3-methyl steric hindrance.
- 5.85 (s, 1H): The C4-H proton. Its singlet nature confirms the substitution at C3 and C5 (no adjacent protons on the ring).
- 2.31 (s, 3H) & 2.25 (s, 3H): Methyl groups at C5 and C3. The distinct shifts arise from their different electronic environments (C3 is adjacent to the phenyl ring).
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons:
134.0, 128.8, 127.6, 126.9, 126.0, 125.6.[5][6] -
Pyrrole Ring Carbons:
116.6, 110.4 (C4).[5][6] -
Alkyl Carbons:
13.1, 12.6 (Methyl groups).[6]
Synthetic Methodologies
Two primary routes are recommended: the classical Paal-Knorr condensation for scalability and robustness, and a modern Ruthenium-catalyzed coupling for atom economy.
Protocol A: Classical Paal-Knorr Condensation (Standard)
This method involves the condensation of a 1,4-diketone with an ammonia source.[4] It is the most reliable method for generating gram-scale quantities.
Precursor Requirement: 2-methyl-1-phenylpentane-1,4-dione.
Reagents:
-
2-methyl-1-phenylpentane-1,4-dione (1.0 equiv)
-
Ammonium Acetate (NH₄OAc) (3.0–5.0 equiv)
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-methyl-1-phenylpentane-1,4-dione in absolute ethanol (0.5 M concentration).
-
Amine Addition: Add excess ammonium acetate. The excess is crucial to drive the equilibrium toward the imine intermediate and prevent furan formation.
-
Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Work-up: Cool to room temperature. Remove ethanol under reduced pressure.
-
Extraction: Dilute the residue with water and extract with ethyl acetate (3x). Wash combined organics with brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).
Mechanism of Action: The reaction proceeds through a cascade of nucleophilic attacks and dehydrations.
Figure 1: Mechanistic pathway of the Paal-Knorr synthesis converting a 1,4-dicarbonyl precursor into the target pyrrole.
Protocol B: Ruthenium-Catalyzed Dehydrogenative Coupling (Advanced)
For laboratories equipped with pressure vessels and transition metal catalysts, this route offers high atom economy by coupling alcohols with amino alcohols, avoiding the synthesis of unstable 1,4-diketones.
Reagents:
-
Secondary Alcohol (e.g., 1-phenylethanol derivative)
-
Amino Alcohol (e.g., 2-amino-1-propanol derivative)
-
Catalyst: Ru(II)-NNP Pincer Complex (0.5 mol%)
-
Base: t-BuOK
Key Insight: This method generates the pyrrole core via a "borrowing hydrogen" methodology, where the catalyst temporarily oxidizes the alcohol to a ketone, facilitates condensation, and then reduces the intermediate.
Functional Applications & Biological Significance[1][6][7][9][11]
Pharmacophore Analysis
The 3,5-dimethyl-2-phenyl-1H-pyrrole scaffold is a "privileged structure" in medicinal chemistry.
-
COX-2 Inhibition: The 1,5-diarylpyrrole motif is a well-known pharmacophore for COX-2 selectivity (e.g., Celecoxib analogues).[2] While this specific molecule is a 2-phenyl derivative, N-arylation can convert it into a potent anti-inflammatory agent.
-
Steric Control: The methyl group at C3 forces the phenyl ring at C2 to twist, disrupting planarity. This conformation is often critical for fitting into hydrophobic pockets of enzymes like kinases.
Materials Science (BODIPY Precursors)
This pyrrole is a vital precursor for the synthesis of asymmetric BODIPY (Boron-Dipyrromethene) dyes.
-
Condensation: Reacting 3,5-dimethyl-2-phenyl-1H-pyrrole with an acid chloride or aldehyde, followed by complexation with BF₃, yields fluorescent dyes.
-
Tunability: The phenyl group provides a handle for further functionalization (e.g., sulfonation for water solubility), while the methyl groups prevent aggregation-caused quenching.
Figure 2: Downstream applications of the target pyrrole in drug discovery and advanced materials.
References
-
Synthesis & NMR Data: Zhang, Y., et al. (2017).[5][6] "A Versatile Ru(II)-NNP Complex Catalyst for the Synthesis of Multisubstituted Pyrroles and Pyridines." Dalian Institute of Chemical Physics. Link (Data cited from supporting information on compound 8a).
-
Paal-Knorr Mechanism: Amarnath, V., et al. (1991). "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. Link
-
Precursor Synthesis: Srikrishna, A., et al. (1995). "Synthesis of 2-methyl-1-phenylpentane-1,4-dione." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Biological Context: Biava, M., et al. (2015).[1] "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." RSC Advances. Link
-
General Properties: National Center for Biotechnology Information. (2023).[7][8][9] "PubChem Compound Summary for CID 12345 (Analogues)." PubChem. Link
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
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